2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one
Overview
Description
2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a pyrido[4,3-d]pyrimidin-5-one core. Its structural complexity and potential biological activities make it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one typically involves multi-step processes. One common method includes the reaction of salicylaldehyde with substituted acrylonitriles, followed by cyclization and subsequent functional group modifications . Another approach involves the use of Suzuki–Miyaura cross-coupling reactions, which are efficient for forming carbon-carbon bonds and can be performed under microwave-assisted conditions to enhance reaction rates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow chemistry and automated synthesis could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: Its derivatives may be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one exerts its effects involves its interaction with specific molecular targets. For instance, as an LRRK2 inhibitor, it binds to the kinase domain of the enzyme, thereby inhibiting its activity and potentially modulating pathways involved in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
8-Substituted 2-morpholin-4-yl-quinolin-4-ones: These compounds share a similar morpholine ring and have been studied as DNA-dependent protein kinase inhibitors.
9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones: These compounds also feature a morpholine ring and have shown potential as kinase inhibitors.
Uniqueness
2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to selectively inhibit LRRK2 sets it apart from other similar compounds, making it a promising candidate for therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
2-morpholin-4-yl-6-phenylpyrido[4,3-d]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-14-12-18-17(20-8-10-23-11-9-20)19-15(14)6-7-21(16)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIDBLMFVLYKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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